molecular formula C9H8FN3O B13065971 (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol

(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13065971
M. Wt: 193.18 g/mol
InChI Key: KYPLUZQDTPDPTN-UHFFFAOYSA-N
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Description

The compound (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol features a pyrazole ring substituted at the 4-position with a methanol group and a 3-fluoropyridine moiety. Fluorinated heterocycles, such as pyridine and pyrazole derivatives, are pivotal in medicinal chemistry due to fluorine’s electronegativity, which enhances metabolic stability, bioavailability, and target binding affinity .

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H8FN3O/c10-8-5-11-2-1-7(8)9(14)6-3-12-13-4-6/h1-5,9,14H,(H,12,13)

InChI Key

KYPLUZQDTPDPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C2=CNN=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-fluoropyridine with 1H-pyrazole-4-carbaldehyde under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to reduce the aldehyde group to a hydroxymethyl group. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Applications in Synthesis:

  • Building Block for Heterocycles: This compound can be utilized in the synthesis of various heterocyclic derivatives, which are crucial in developing pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound exhibits potential bioactive properties, making it a subject of interest in biological studies.

Biological Activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Case Study: Anticancer Activity
Recent investigations into its anticancer potential have shown promising results against various cancer cell lines. For example:

Cell LineIC50 (μM)
MDA-MB-231 (Breast)6.59 - 12.51
4T1 (Breast)13.23 - 213.7
MRC-5 (Non-cancer)>200

These findings indicate selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is critical for therapeutic applications.

Medicine

The compound is being explored for its potential applications in drug development, particularly as an inhibitor for specific enzymes or receptors.

Mechanism of Action:
While the exact mechanism is not fully elucidated, it is believed that the fluorine atom enhances binding affinity to molecular targets, potentially increasing potency against specific pathways involved in disease processes.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differentiating features:

Compound Name Molecular Formula Substituents on Pyrazole/Pyridine Molecular Weight (g/mol) Notable Properties/Applications References
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol (Target) C₉H₇FN₃O 3-Fluoropyridin-4-yl, 1H-pyrazol-4-ylmethanol 193.17 Hypothesized enhanced metabolic stability
{4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-yl}methanol C₁₅H₁₂FN₃O 4-Fluorophenyl on pyrazole; pyridin-2-yl 269.27 Structural analog with fluorophenyl group
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 1-Methyl, 3-phenyl on pyrazole 188.23 Used in organic synthesis intermediates
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol C₁₆H₁₅N₃O 4-Methylphenyl, 3-pyridinyl on pyrazole 265.32 Potential pharmacological scaffold
(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol C₆H₈F₂N₂O Difluoromethyl, 1-methyl on pyrazole 162.14 High lipophilicity; agrochemical interest
Key Observations:

In contrast, analogs like [15]’s 4-fluorophenyl substituent prioritize aromatic stabilization over direct electronic modulation of heterocyclic nitrogen atoms . Difluoromethyl groups (e.g., ) enhance lipophilicity, which may improve membrane permeability compared to monofluorinated derivatives.

Methanol Group Positioning: The pyrazol-4-ylmethanol moiety in the target compound enables hydrogen bonding, critical for interactions with biological targets.

Ring System Differences :

  • Pyridine vs. phenyl rings significantly alter solubility and dipole moments. The target’s pyridine ring offers a basic nitrogen for protonation, enhancing water solubility compared to purely aromatic systems like [15]’s fluorophenyl derivative .

Biological Activity

The compound (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol is a hybrid molecule that combines features of both pyridine and pyrazole moieties. This structural combination has been associated with diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3OC_{10}H_{10}FN_3O, with a molecular weight of approximately 209.21 g/mol. The presence of a fluorine atom in the pyridine ring is expected to enhance its biological properties, including increased lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the fluoropyridine moiety may enhance these effects due to increased electron density and altered lipophilicity.

Anti-inflammatory Effects

Pyrazole derivatives are well-documented for their anti-inflammatory activities. A study demonstrated that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases . The specific compound this compound may exhibit similar effects, although specific studies are needed to confirm this.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Pyrazole-based compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways . Further research is required to evaluate the specific anticancer properties of this compound.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds with fluorinated pyridine rings showed enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts .
  • Molecular Docking Studies : Molecular docking studies indicate that this compound can effectively bind to target proteins involved in inflammation and cancer progression. These studies suggest that the compound may act as a potent inhibitor of specific enzymes or receptors .

Research Findings

The following table summarizes key findings from recent studies on related compounds:

Compound NameBiological ActivityReference
1-(5-Chloro-2-methylphenyl)-3-(3-fluoropyridin-4-yl)pyrazoleAntimicrobial against Bacillus subtilis
1-Acetyl-3-(pyridin-2-yl)pyrazoleAnti-inflammatory (TNF-α inhibition)
5-(2-Pyridyl)-1H-pyrazole derivativesAnticancer activity in vitro

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